molecular formula C21H20O B8568154 5,6-Diphenyl-2,3,3a,4,7,7a-hexahydro-1H-inden-1-one CAS No. 821798-59-8

5,6-Diphenyl-2,3,3a,4,7,7a-hexahydro-1H-inden-1-one

Cat. No. B8568154
M. Wt: 288.4 g/mol
InChI Key: ZGDWMGLRQFSONT-UHFFFAOYSA-N
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Patent
US07183445B2

Procedure details

A mixture of 2,3-diphenyl-1,3-butadiene (2.772 g, 13.44 mmol) and cyclopent-2-enone (1 eq.) was refluxed in toluene (26 mL) for 48 h. The reaction mixture was then concentrated and purified on SiO2 (20% ethyl acetate/hexane) to yield 5,6-diphenyl-2,3,3a,4,7,7a-hexahydro-inden-1-one.
Quantity
2.772 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH2:10])=[CH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:17]1(=[O:22])[CH2:21][CH2:20][CH:19]=[CH:18]1>C1(C)C=CC=CC=1>[C:1]1([C:7]2[CH2:8][CH:20]3[CH:21]([CH2:10][C:9]=2[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:17](=[O:22])[CH2:18][CH2:19]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2.772 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)C(=C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCC1)=O
Step Two
Name
Quantity
26 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
purified on SiO2 (20% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1CC2CCC(C2CC1C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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